1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 2,3-bis(trifluoromethoxy)benzene with a bromopropanone precursor under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with nucleophilic sites on proteins, further influencing their function .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one include:
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
1-(2,3-Difluoromethoxy)phenyl)-3-bromopropan-2-one: Contains fewer fluorine atoms, affecting its chemical properties and interactions.
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Substitutes trifluoromethoxy groups with trifluoromethyl groups, altering its electronic and steric characteristics.
These comparisons highlight the unique aspects of this compound, such as its enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H7BrF6O3 |
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Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)4-6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
InChI Key |
BLGWAGFPBBUBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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